Cimetidine EP Impurity H
Overview
Description
Cimetidine EP Impurity H, also known as 1,1′-(Disulphanediyldiethylene)bis(2-cyano-3-methylguanidine), is a chemical compound with the molecular formula C10H18N8S2 and a molecular weight of 314.43 g/mol . It is a secondary standard used in pharmaceutical research and quality control to ensure the purity and efficacy of cimetidine, a histamine H2 receptor antagonist used to treat conditions such as peptic ulcers and gastroesophageal reflux disease .
Mechanism of Action
Target of Action
Cimetidine EP Impurity H, also known as Cimetidine Disulfane Impurity , is a derivative of Cimetidine, which is a histamine H2 receptor antagonist . The primary target of Cimetidine and its impurities is the histamine H2 receptor, which plays a crucial role in gastric acid secretion .
Mode of Action
This compound, like Cimetidine, is likely to interact with the histamine H2 receptors. Cimetidine competitively inhibits histamine binding to these receptors . This competitive inhibition results in reduced gastric acid secretion and a reduction in gastric volume and acidity .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the gastric acid secretion pathway. By inhibiting the histamine H2 receptors, it reduces the production of gastric acid, pepsin, and gastrins . It also blocks the activity of cytochrome P-450 .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be similar to those of Cimetidine. By inhibiting the histamine H2 receptors, it reduces gastric acid secretion, leading to a decrease in gastric volume and acidity . This can help manage conditions like GERD, peptic ulcer disease, and indigestion .
Biochemical Analysis
Biochemical Properties
It is known that Cimetidine, the parent compound, is a histamine H2-receptor antagonist . It exerts weak antiandrogenic activity in high doses by competitively inhibiting DHT and other androgens from binding to the cytosolic androgen receptor . It is plausible that Cimetidine EP Impurity H may interact with similar enzymes, proteins, and other biomolecules.
Cellular Effects
Cimetidine, the parent compound, is known to inhibit gastric acid secretion by blocking the H2 histamine receptors on the membrane of the gastric parietal cells . This results in a reduction in gastric volume and acidity .
Molecular Mechanism
Cimetidine, the parent compound, is known to exert its effects through the occupation of H2 histamine receptors on the membrane of the gastric parietal cells, resulting in the inhibition of gastric acid secretion .
Temporal Effects in Laboratory Settings
It is known that this compound is supplied with a certificate of analysis and analytical data, suggesting its stability for use in laboratory settings .
Metabolic Pathways
Cimetidine, the parent compound, is known to inhibit many of the isoenzymes of the hepatic CYP450 enzyme system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cimetidine EP Impurity H involves the reaction of 2-cyano-3-methylguanidine with a disulfide compound. The reaction typically occurs under controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired impurity . The process may involve multiple steps, including purification and isolation of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound follows stringent guidelines to maintain consistency and quality. The process involves large-scale reactions in reactors, followed by purification steps such as crystallization, filtration, and drying. Quality control measures, including analytical testing, are employed to ensure the impurity meets the required standards .
Chemical Reactions Analysis
Types of Reactions
Cimetidine EP Impurity H can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfide bond to thiols.
Substitution: Nucleophilic substitution reactions can occur at the cyano or methylguanidine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted guanidines .
Scientific Research Applications
Cimetidine EP Impurity H has several applications in scientific research:
Pharmaceutical Research: It is used as a reference standard in the development and quality control of cimetidine formulations.
Analytical Chemistry: The compound is employed in method development and validation for the detection and quantification of impurities in pharmaceutical products.
Biological Studies: Research on the biological effects of cimetidine and its impurities can provide insights into their pharmacokinetics and pharmacodynamics.
Industrial Applications: The impurity is used in stability studies and to assess the shelf life of cimetidine-containing products.
Comparison with Similar Compounds
Similar Compounds
Cimetidine EP Impurity A: Methyl N’-cyano-N-(2-((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)carbamimidothioate.
Cimetidine EP Impurity E: 1-Cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfinyl]ethyl]guanidine.
Uniqueness
Cimetidine EP Impurity H is unique due to its specific disulfide linkage, which distinguishes it from other cimetidine impurities. This structural feature can influence its chemical reactivity and interactions in analytical applications .
Properties
IUPAC Name |
1-cyano-3-[2-[2-[(N-cyano-N'-methylcarbamimidoyl)amino]ethyldisulfanyl]ethyl]-2-methylguanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N8S2/c1-13-9(17-7-11)15-3-5-19-20-6-4-16-10(14-2)18-8-12/h3-6H2,1-2H3,(H2,13,15,17)(H2,14,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTGYLDJRZJUDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(NCCSSCCNC(=NC)NC#N)NC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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